molecular formula C19H36N6O7 B1585028 Lysyl-lysyl-glycyl-glutamic acid CAS No. 72189-84-5

Lysyl-lysyl-glycyl-glutamic acid

Cat. No. B1585028
CAS RN: 72189-84-5
M. Wt: 460.5 g/mol
InChI Key: SUQWGICKJIJKNO-IHRRRGAJSA-N
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Description

Lysyl-lysyl-glycyl-glutamic acid is a peptide composed of the amino acids lysine, lysine, glycine, and glutamic acid . It is also known as beta-endorphin MPF, beta lipotropin (88-91), beta-LPH (88-91), and (D-Glu)-all(L)-isomer of lysyl-lysyl-glycyl .


Synthesis Analysis

The synthesis of peptides similar to lysyl-lysyl-glycyl-glutamic acid involves the use of orthogonally protected glutamic acid analogs . Another method involves the use of N-trifluoroacyl lysine derivatives in the synthesis of L-Lysyl-L-glutamic acid . These methods involve complex chemical reactions and require careful control of conditions to ensure the correct formation of peptide bonds .

Scientific Research Applications

Polymerization and Peptide Synthesis

  • Peptide Synthesis and Polymerization : The synthesis and polymerization of peptides containing lysine and glutamic-acid residues have been studied, highlighting the potential application of Lysyl-lysyl-glycyl-glutamic acid in creating complex peptides. This includes the preparation of hexapeptides and dodecapeptides with various protective groups, indicating its role in advanced peptide synthesis techniques (Rydon, Smithers, & Moore, 1966).

Biochemical Research and Drug Development

  • Corticotropin Peptide Synthesis : Research on the synthesis of corticotropin peptides, where lysyl-lysyl-glycyl-glutamic acid sequences are used, demonstrates its application in the development of peptides with specific biological properties. This kind of research is significant for understanding hormonal processes and developing related therapeutic agents (Inouye, Watanabe, Namba, & Otsuka, 1970).

Crystallography and Molecular Structure Analysis

  • Crystal Structure Studies : The crystal structure of L-lysyl-L-glutamic acid dihydrate has been elucidated, providing insights into its molecular configuration. Such studies are crucial for understanding the physical and chemical properties of peptides, which can impact their biological functions and applications (Yennawar & Viswamitra, 2009).

Nutritional and Gastrointestinal Research

  • Study in Gastrointestinal Absorption : Investigations into the uptake of dipeptides like glycylsarcosine and lysyl-lysine, which are structurally related to lysyl-lysyl-glycyl-glutamic acid, reveal insights into peptide absorption in the gastrointestinal system. This research is valuable for understanding nutrient absorption and designing peptide-based nutritional supplements (Taylor, Burston, & Matthews, 1980).

Immunological Studies

  • Monoclonal Antibody Development : The generation of monoclonal antibodies against peptides, including those with lysyl-lysyl-glycyl-glutamic acid, is an important area of research for both diagnostic and therapeutic applications in immunology (Khachigian et al., 1991).

Biomedical Applications

  • Biomedical Material Research : Poly-alpha-glutamic acid and poly-alpha-lysine have been studied for their potential in various biomedical applications. These studies are relevant to lysyl-lysyl-glycyl-glutamic acid, as it can be a precursor or component in the synthesis of such polymers, which are used in drug delivery systems and biological adhesives (Shih, Van, & Shen, 2004).

Neurological Research

  • Neurotransmitter Transport Mechanisms : High affinity glutamate transporters play a crucial role in the central nervous system, and research into these transporters has implications for understanding diseases like Alzheimer's and ALS. The involvement of lysyl-lysyl-glycyl-glutamic acid in related pathways or as a model compound can be instrumental in this field (Gegelashvili & Schousboe, 1997).

Food Technology and Flavor Chemistry

  • Flavor Formation in Food Processing : Studies on the degradation of amino acid compounds like glycyl-l-glutamine and the effects of temperature and amino acid composition on flavor formation in food products can be relevant for understanding the role of lysyl-lysyl-glycyl-glutamic acid in food technology (Xia et al., 2023).

Metabolic Engineering and Biochemical Production

  • Bio-based Chemical Production : Metabolic engineering approaches in Corynebacterium glutamicum for amino acid production, including l-lysine and l-glutamate, are of interest, as lysyl-lysyl-glycyl-glutamic acid can be related to these pathways. This research contributes to the sustainable production of bio-based chemicals (Wendisch, Jorge, Pérez-García, & Sgobba, 2016).

Safety and Hazards

The safety data sheets for L-Glutamic acid indicate that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed .

Future Directions

The use of peptides like lysyl-lysyl-glycyl-glutamic acid in cell culture applications is a promising area of research . For instance, Glypromate® (glycyl-l-prolyl-l-glutamic acid, GPE), a potent neuropeptide, is being studied for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s, and Alzheimer’s diseases . Additionally, the modulation of gut microbial community and metabolism by dietary glycyl-glutamine supplementation may favor weaning transition in piglets .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQWGICKJIJKNO-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992905
Record name N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysyl-lysyl-glycyl-glutamic acid

CAS RN

72189-84-5
Record name Lysyl-lysyl-glycyl-glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072189845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxyethylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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